N-(4-{[(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}phenyl)benzamide
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Overview
Description
N-(4-{[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}PHENYL)BENZAMIDE is a complex organic compound that belongs to the class of isoindoline derivatives This compound is characterized by the presence of a nitro group, a benzamide group, and an isoindoline moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}PHENYL)BENZAMIDE typically involves multiple steps. One common method starts with the nitration of isoindoline to introduce the nitro group. This is followed by the formation of the isoindoline-2,3-dione structure through oxidation. The next step involves the reaction of this intermediate with 4-aminobenzamide under specific conditions to form the final product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through techniques like column chromatography .
Chemical Reactions Analysis
Types of Reactions
N-(4-{[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}PHENYL)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzamide moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amine-substituted isoindoline derivatives and other functionalized benzamides .
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors
Mechanism of Action
The mechanism of action of N-(4-{[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}PHENYL)BENZAMIDE involves its interaction with specific molecular targets. The nitro group and isoindoline moiety play crucial roles in binding to enzymes and receptors, leading to modulation of their activity. This compound can inhibit certain enzymes by forming stable complexes, thereby affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(4-(4-NITRO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENYL)-ACETAMIDE
- N-(4-(5,6-DICHLORO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENYL)-ACETAMIDE
- N-(4-(4,5,6,7-TETRACHLORO-1,3-DIOXO-1,3-DIHYDRO-ISOINDOL-2-YL)-PHENYL)-ACETAMIDE
Uniqueness
N-(4-{[(5-NITRO-1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)METHYL]AMINO}PHENYL)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both the nitro group and the isoindoline moiety allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C22H16N4O5 |
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Molecular Weight |
416.4 g/mol |
IUPAC Name |
N-[4-[(5-nitro-1,3-dioxoisoindol-2-yl)methylamino]phenyl]benzamide |
InChI |
InChI=1S/C22H16N4O5/c27-20(14-4-2-1-3-5-14)24-16-8-6-15(7-9-16)23-13-25-21(28)18-11-10-17(26(30)31)12-19(18)22(25)29/h1-12,23H,13H2,(H,24,27) |
InChI Key |
SNWDBPBOWXLRKD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)NCN3C(=O)C4=C(C3=O)C=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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